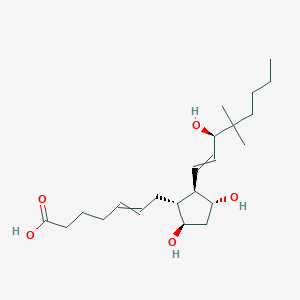

16,16-dimethyl-PGF2beta

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRWVEHSLXJOCD-OPVFONCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological activity of 16,16-dimethyl-PGF2beta

An In-Depth Technical Guide to the Biological Activity of 16,16-dimethyl Prostaglandin F2β

Executive Summary

This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and potential therapeutic applications of 16,16-dimethyl prostaglandin F2β (16,16-dm-PGF2β). As a synthetic, metabolically stable analog of the endogenous prostaglandin F2β, this molecule offers a prolonged duration of action, making it a valuable tool for research and a potential candidate for drug development. Its stability is conferred by the gem-dimethyl group at the C-16 position, which sterically hinders the primary metabolic inactivation pathway mediated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

The primary mechanism of action for 16,16-dm-PGF2β is the potent agonism of the prostaglandin F (FP) receptor, a Gq-protein coupled receptor. Activation of the FP receptor initiates a well-defined signaling cascade involving phospholipase C, leading to increased intracellular calcium and the activation of protein kinase C. This pathway underpins its significant physiological effects, most notably the contraction of smooth muscle. This guide will detail the molecular interactions, key physiological effects on uterine and bronchial smooth muscle, its role in ocular physiology, and provide detailed experimental protocols for its characterization.

Introduction: The Rationale for a Stable PGF2β Analog

The Prostanoid Signaling System

Prostanoids are a class of potent, locally acting lipid mediators derived from arachidonic acid. They are involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, reproduction, and homeostatic regulation of organ systems. The family includes prostaglandins (PGD2, PGE2, PGF2α/β), prostacyclin (PGI2), and thromboxane (TXA2). Their biological effects are mediated by a family of nine specific G-protein coupled receptors (GPCRs): DP1-2, EP1-4, FP, IP, and TP receptors.

Endogenous PGF2β and Metabolic Instability

Endogenous PGF2β, alongside the more abundant PGF2α, is a primary ligand for the FP receptor. It plays a crucial role in female reproductive physiology, particularly in stimulating myometrial contractions during parturition.[1][2] However, the therapeutic utility of natural prostaglandins is severely limited by their rapid metabolic inactivation in vivo. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) quickly oxidizes the C-15 hydroxyl group, rendering the molecule biologically inactive.

16,16-dimethyl PGF2β: A Chemically Engineered Solution

To overcome this metabolic hurdle, synthetic analogs were developed. 16,16-dimethyl PGF2β incorporates two methyl groups at the C-16 position, adjacent to the C-15 hydroxyl group. This structural modification provides steric hindrance that effectively blocks enzymatic degradation by 15-PGDH.[3] This resistance to metabolism results in a significantly prolonged biological half-life and sustained receptor activation, making it a more potent and durable agent for both experimental and potential therapeutic use.

Molecular Mechanism of Action

Primary Target: The Prostaglandin F (FP) Receptor

The biological effects of 16,16-dm-PGF2β are mediated almost exclusively through the activation of the FP receptor. The FP receptor is a canonical Gq-coupled GPCR. While specific binding affinity data for 16,16-dm-PGF2β is not widely published, its parent molecule, PGF2α, binds to the FP receptor with high affinity, typically in the low nanomolar range.[4] Analogs of PGF2α are well-established as potent FP receptor agonists.[5]

The FP Receptor Signaling Cascade

Activation of the FP receptor by 16,16-dm-PGF2β initiates a precise intracellular signaling cascade:

-

Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the heterotrimeric G-protein, Gq.

-

Phospholipase Cβ (PLCβ) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme PLCβ.

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Downstream Effector Activation:

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG and the elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC), which phosphorylates a variety of downstream targets to modulate cellular function.[6]

-

This signaling pathway is fundamental to the contractile and pro-inflammatory effects associated with PGF2β activity.[7]

Caption: FP Receptor Signaling Pathway.

Key Biological Activities

Smooth Muscle Contraction

The primary and most potent effect of FP receptor activation is the contraction of smooth muscle. The increase in intracellular Ca2+ initiated by the signaling cascade leads to the activation of calmodulin and myosin light-chain kinase, triggering the actin-myosin interactions required for muscle contraction.

-

Uterine Myometrium: PGF2α and its analogs are powerful uterotonic agents, and 16,16-dm-PGF2β is expected to share this activity. This makes it a valuable compound for studying the mechanisms of labor and parturition.[1][2] In clinical contexts, related compounds are used for the induction of labor and control of postpartum hemorrhage.

-

Bronchial Smooth Muscle: The literature describes 16,16-dm-PGF2β as an agent that prevents bronchospasm in asthmatics, which is notable because PGF2α is a known bronchoconstrictor.[8] This suggests a complex mechanism that could involve receptor desensitization, partial agonism, or activation of counter-regulatory pathways in the specific context of asthmatic airways.

Ocular Effects and Intraocular Pressure (IOP) Reduction

FP receptor agonists are a first-line therapy for glaucoma, a condition characterized by elevated intraocular pressure (IOP).[5][9]

-

Mechanism of Action: These drugs, including clinically used PGF2α analogs like latanoprost, lower IOP primarily by increasing the outflow of aqueous humor through the uveoscleral (or "unconventional") pathway.[10][11] They remodel the ciliary muscle and scleral extracellular matrix, reducing hydraulic resistance.

-

Therapeutic Potential: As a potent and stable FP agonist, 16,16-dm-PGF2β has a pharmacological profile consistent with that of an effective ocular hypotensive agent, making it a candidate for investigation in glaucoma models.[12]

Experimental Protocols for Characterization

The following section details standardized, self-validating protocols to rigorously characterize the biological activity of 16,16-dm-PGF2β.

Protocol: In Vitro Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of 16,16-dm-PGF2β for the FP receptor.

-

Objective: To determine the affinity and selectivity of the test compound for the human FP receptor.

-

Methodology:

-

Membrane Preparation: Culture HEK293 cells stably transfected with the human FP receptor gene. Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl, MgCl2) to prepare cell membranes via differential centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

A fixed concentration of radioligand (e.g., [3H]PGF2α, at its approximate Kd).

-

A dilution series of unlabeled competitor (16,16-dm-PGF2β).

-

Cell membrane preparation.

-

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-Specific Binding (NSB): Radioligand + membranes + a saturating concentration of unlabeled PGF2α.

-

-

Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. This separates bound from free radioligand.

-

Detection: Measure the radioactivity trapped on the filtermat using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of 16,16-dm-PGF2β. Fit the data to a one-site competition model to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Causality and Validation: This protocol is self-validating. The inclusion of a saturating concentration of the natural ligand (PGF2α) defines the non-specific binding, ensuring that the measured displacement is due to competition at the FP receptor. The resulting Ki value is a direct measure of the compound's affinity for the target.

Protocol: In Vitro Calcium Mobilization Functional Assay

This assay measures the functional potency (EC50) of 16,16-dm-PGF2β by quantifying a key downstream signaling event.

-

Objective: To determine the ability of the compound to elicit a functional response following FP receptor binding.

-

Methodology:

-

Cell Preparation: Plate FP-receptor-expressing cells (e.g., HEK293-hFP) in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with probenecid). Incubate for 30-60 minutes at 37°C. Probenecid is included to prevent dye leakage from the cells.

-

Compound Addition: Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation) to measure baseline fluorescence. Inject a dilution series of 16,16-dm-PGF2β and immediately begin recording fluorescence intensity over time.

-

Data Analysis: For each concentration, calculate the maximum change in fluorescence from baseline. Plot this response against the log concentration of the compound and fit to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal response) and Emax (maximal effect).

-

-

Causality and Validation: The use of a cell line specifically engineered to express the target receptor ensures the response is receptor-mediated. A non-transfected parent cell line should be run in parallel as a negative control to confirm the absence of off-target effects. The dose-dependent nature of the response validates the pharmacological activity.

Caption: Workflow for Calcium Mobilization Assay.

Summary and Future Directions

16,16-dimethyl PGF2β is a potent, metabolically stable FP receptor agonist. Its biological activity is driven by the canonical Gq-PLC-IP3/DAG signaling pathway, resulting in robust physiological effects, particularly the contraction of smooth muscle and modulation of aqueous humor dynamics. Its enhanced stability makes it a superior tool for probing the function of the PGF2β system compared to its endogenous counterpart.

Future research should focus on:

-

Receptor Selectivity Profiling: A comprehensive screening against the full panel of prostanoid receptors is necessary to confirm its selectivity for the FP receptor.

-

In Vivo Efficacy: Studies in animal models of glaucoma and parturition are needed to translate the in vitro findings into a therapeutic context.

-

Bronchial Activity Investigation: The paradoxical anti-bronchospasm effect warrants further investigation to elucidate the underlying mechanism, which could reveal novel therapeutic approaches for asthma.

This synthetic analog remains a compound of high interest for researchers in reproductive biology, ophthalmology, and respiratory science.

References

-

Langevin, B., et al. (2021). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. PMC. [Link]

-

Kiriyama, M., et al. (1997). Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology. [Link]

-

Hanson, W. R., & DeLaurentiis, K. (1983). 16, 16-dimethyl prostaglandin E2 increases survival of murine intestinal stem cells when given before photon radiation. Radiation Research. [Link]

-

Anthony, M., et al. (1994). 16,16-Dimethyl Prostaglandin E2 modulation of endothelial monolayer paracellular barrier function. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

MacKenzie, I. Z., & Mitchell, M. D. (1983). Chronic stimulation of uterine prostaglandin synthesis during cervical ripening before the onset of labor. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Casey, M. L., & MacDonald, P. C. (1992). Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Ochiai, T., et al. (1988). Study of 16,16-dimethyl prostaglandin E2 for prevention of stress ulcer after hepatectomy of experimental cirrhotic liver and its influence on hepatic regeneration. The Japanese Journal of Surgery. [Link]

-

Bahler, C. K., et al. (2012). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Investigative Ophthalmology & Visual Science. [Link]

-

Gaskill, H. V., et al. (1983). Cytoprotective effect of 16,16-dimethyl prostaglandin (PGE2) on ischemic splanchnic injuries in the rat. Journal of Surgical Research. [Link]

-

Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology. [Link]

-

Doucette, L. P., & Walter, M. A. (2017). Prostaglandins in the eye: Function, expression, and roles in glaucoma. Experimental Eye Research. [Link]

-

Hanson, W. R., & DeLaurentiis, K. (1983). 16,16-dimethyl prostaglandin E>2> increases survival of murine intestinal stem cells when given before photon radiation. Radiation Research. [Link]

-

Konturek, S. J., et al. (1977). Effect of oral and intravenous 16,16-dimethyl prostaglandin E2 in duodenal ulcer and Zollinger-Ellison syndrome patients. Gastroenterology. [Link]

-

Zając, M., & Kalisz, M. (2020). Pharmacology of topical prostaglandin F2 α analogs and their place in the treatment of glaucoma in small animals. Polish Journal of Veterinary Sciences. [Link]

-

Tang, G., & England, S. K. (1995). Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Pimentel, C. A., et al. (1990). Prostaglandin production in the umbilical and uterine circulations in pregnant sheep at 129-136 days gestation. The Journal of Physiology. [Link]

-

Li, T., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Mediators of Inflammation. [Link]

-

Sheng, H., et al. (2003). PGE(2) stimulates vascular smooth muscle cell proliferation via the EP2 receptor. Molecular and Cellular Endocrinology. [Link]

-

Sahmay, S., et al. (1988). Maternal, umbilical, uterine and amniotic prostaglandin E and F2 alpha levels in labour. Journal of International Medical Research. [Link]

-

Bito, L. Z. (1997). Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect. Survey of Ophthalmology. [Link]

-

Shankman, L. J., et al. (2023). PRDM16 controls smooth muscle cell fate in atherosclerosis. bioRxiv. [Link]

-

Xu, C., et al. (2015). PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways. Molecular Human Reproduction. [Link]

-

Pierce, G. N., et al. (2009). PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Wang, R. F., et al. (1990). Effects of prostaglandins F2 alpha, A2, and their esters in glaucomatous monkey eyes. Investigative Ophthalmology & Visual Science. [Link]

-

Mechanism of COX-2 expression stimulation by PGE 2 and PGF 2α. ResearchGate. [Link]

Sources

- 1. Chronic stimulation of uterine prostaglandin synthesis during cervical ripening before the onset of labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maternal, umbilical, uterine and amniotic prostaglandin E and F2 alpha levels in labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins in the eye: Function, expression, and roles in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 16,16-DIMETHYL PROSTAGLANDIN F2BETA | 59769-89-0 [amp.chemicalbook.com]

- 9. Pharmacology of topical prostaglandin F2 α analogs and their place in the treatment of glaucoma in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aoa.org [aoa.org]

- 11. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

An In-Depth Technical Guide to the In Vivo Effects of 16,16-Dimethyl Prostaglandin E2

A Note on the Topic: This guide focuses on 16,16-dimethyl Prostaglandin E2 (16,16-dmPGE2). Initial searches for "16,16-dimethyl-PGF2beta" yielded minimal specific in vivo data. It is highly probable that the intended topic of interest was the widely researched, structurally similar, and biologically potent synthetic analog of PGE2. This guide has therefore been structured to provide a comprehensive overview of the significant in vivo effects of 16,16-dimethyl-PGE2 to best serve the needs of researchers, scientists, and drug development professionals.

Introduction: A Stable and Potent Prostaglandin E2 Analog

16,16-dimethyl Prostaglandin E2 (16,16-dmPGE2) is a synthetic, long-acting analog of the naturally occurring Prostaglandin E2 (PGE2). The key structural modification, the addition of two methyl groups at the C16 position, confers a critical advantage: resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This enzymatic resistance results in a significantly prolonged in vivo half-life compared to its parent compound, making it a powerful tool for both research and potential therapeutic applications.[1]

This guide will explore the multifaceted in vivo effects of 16,16-dmPGE2, delving into its mechanisms of action and its profound impact on various physiological systems, with a particular focus on its cytoprotective and hematopoietic-modulating properties.

Mechanism of Action: Receptor Agonism and Metabolic Stability

The biological effects of 16,16-dmPGE2 are primarily mediated through its action as an agonist at most of the E-prostanoid (EP) receptors, which are G protein-coupled receptors.[1][2][3] There are four main EP receptor subtypes (EP1, EP2, EP3, and EP4), and their activation initiates diverse intracellular signaling cascades, leading to a wide range of physiological responses.[3] For instance, the radioprotective effects of 16,16-dmPGE2 are thought to be primarily mediated through the EP4 receptor.[4]

Furthermore, as a competitive inhibitor of 15-hydroxy PGDH, 16,16-dmPGE2 not only has a prolonged duration of action but can also potentiate the effects of endogenous PGE2 by preventing its degradation.[1][2]

Below is a diagram illustrating the primary signaling pathway of 16,16-dmPGE2.

Caption: A simplified diagram of the 16,16-dmPGE2 signaling pathway.

In Vivo Effects on Key Physiological Systems

Gastrointestinal System: Cytoprotection and Anti-Secretory Effects

One of the most well-documented effects of 16,16-dmPGE2 is its potent cytoprotective action on the gastric mucosa. It has been shown to protect against damage induced by a variety of agents, including absolute ethanol, acidified taurocholate, and nonsteroidal anti-inflammatory drugs (NSAIDs).[5] This protection is thought to be independent of its effects on acid secretion and is attributed to the stabilization of lysosomal membranes within gastric mucosal cells.[6][7]

In addition to its cytoprotective properties, 16,16-dmPGE2 is a potent inhibitor of gastric acid secretion.[8] Oral administration of 1 µg/kg of 16,16-dmPGE2 has been shown to inhibit meal-stimulated acid secretion by 80-90% in duodenal ulcer patients.[8] In patients with Zollinger-Ellison syndrome, the same oral dose inhibited fasting gastric acid hypersecretion by approximately 85%.[8]

Furthermore, 16,16-dmPGE2 has been observed to have a trophic effect on the gastric and small intestinal mucosa, stimulating growth and maturation.[9][10] Long-term administration in rats led to a dose-dependent increase in the height of the gastric and duodenal mucosa.[9]

The effects of 16,16-dmPGE2 on gastric emptying and small intestinal transit are dependent on the dose and route of administration.[11] For instance, intravenous administration accelerates gastric emptying and delays small intestinal transit, while oral administration has the opposite effect on gastric emptying.[11]

Hematopoietic System: Radioprotection and Stem Cell Modulation

16,16-dmPGE2 has demonstrated significant radioprotective effects, particularly for the hematopoietic system.[4][12][13] Administration of 16,16-dmPGE2 prior to total body irradiation has been shown to increase the survival of intestinal stem cells and improve overall survival in mice.[5][14] A subcutaneous dose of 40 µg of 16,16-dmPGE2 administered 30 minutes before irradiation increased the LD50/30 (the lethal dose for 50% of the population within 30 days) from 9.39 Gy to 16.14 Gy in mice, with a dose reduction factor of 1.72.[14]

The timing of administration is critical, with maximum radioprotection observed when the drug is given 1 hour before irradiation.[5] The protective effect is lost if the interval is 3 hours or longer.[5] 16,16-dmPGE2 has also shown efficacy as a radiomitigator when administered after irradiation.[4]

Mechanistically, 16,16-dmPGE2 is believed to protect hematopoietic stem cells (HSCs) from radiation-induced damage and to accelerate hematopoietic reconstitution.[12] It has been shown to increase the formation of hematopoietic stem and progenitor cells, potentially through the activation of the Wnt signaling pathway.[15]

The combination of 16,16-dmPGE2 with syngeneic bone marrow transplantation has been shown to significantly improve survival in mice after supra-lethal doses of total body irradiation compared to either treatment alone.[16]

Immune System: Modulation of Immune Cell Function

Recent studies have begun to elucidate the role of 16,16-dmPGE2 in modulating the immune system, particularly in the context of radiation exposure. Administration of 16,16-dmPGE2 prior to lethal irradiation has been shown to ameliorate long-term immune suppression.[17] While PGE2 is generally known to have an inhibitory role in T-cell activation and proliferation, its analog, 16,16-dmPGE2, appears to have a positive role in lymphoid lineage reconstitution after irradiation.[17]

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of 16,16-dmPGE2 has been studied in mice and non-human primates. A study in C57BL/6J and JDO mice receiving a single subcutaneous dose of 35 µg of 16,16-dmPGE2 showed that the effect of radiation on its pharmacokinetics was minimal.[12] In non-human primates, a 0.1 mg/kg subcutaneous dose resulted in a Cmax of 7.68 ng/mL and a half-life of 3.26 hours.[12]

Biodistribution studies in mice have shown that the highest concentration of 16,16-dmPGE2 per gram of tissue is found in the lungs.[12]

| Parameter | C57BL/6J Mice (non-irradiated) | JDO Mice (non-irradiated) | Non-Human Primates (non-irradiated) |

| Dose | 35 µg (SC) | 35 µg (SC) | 0.1 mg/kg (SC) |

| Cmax | Not explicitly stated in the provided text | Not explicitly stated in the provided text | 7.68 ng/mL |

| t1/2 | Not explicitly stated in the provided text | 1.7 h | 3.26 h |

| AUC0–Inf | Not explicitly stated in the provided text | Not explicitly stated in the provided text | 29.20 ng·h/mL |

| Data synthesized from Langevin et al., 2024.[12][13] |

Experimental Protocols: A Representative In Vivo Radioprotection Study

The following is a generalized protocol for assessing the radioprotective effects of 16,16-dmPGE2 in a murine model, based on methodologies described in the literature.[5][14][16]

Objective

To determine the efficacy of 16,16-dmPGE2 in protecting mice from lethal doses of total body irradiation.

Materials

-

16,16-dimethyl Prostaglandin E2 (in a suitable vehicle, e.g., saline with ethanol)

-

Experimental animals (e.g., C3H or CD2F1 mice)

-

Irradiation source (e.g., 137Cs or 60Co gamma irradiator)

-

Standard animal housing and care facilities

Methodology

-

Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

-

Grouping: Randomly assign mice to experimental groups (e.g., vehicle control + irradiation, 16,16-dmPGE2 + irradiation).

-

Drug Administration: Administer 16,16-dmPGE2 or vehicle via the desired route (e.g., subcutaneous injection). The timing of administration relative to irradiation is a critical variable to be tested (e.g., 30 minutes or 1 hour prior).

-

Irradiation: Expose the mice to a predetermined dose of total body irradiation.

-

Post-Irradiation Monitoring: Monitor the mice daily for a set period (e.g., 30 days) for survival, weight loss, and signs of radiation sickness.

-

Endpoint Analysis: The primary endpoint is typically 30-day survival. Secondary endpoints can include hematopoietic recovery (e.g., complete blood counts) and intestinal stem cell survival assays.

Caption: A flowchart illustrating a typical experimental workflow for a radioprotection study.

Conclusion

16,16-dimethyl Prostaglandin E2 is a stable and potent synthetic analog of PGE2 with a diverse range of significant in vivo effects. Its well-established cytoprotective actions in the gastrointestinal tract and its remarkable ability to protect the hematopoietic system from radiation-induced damage make it a valuable tool for research and a compound of interest for further therapeutic development. Future research will likely continue to explore its potential as a medical countermeasure for radiation exposure and its role in modulating immune responses and tissue regeneration.

References

-

Hanson, W. R., & Ainsworth, E. J. (1983). 16, 16-dimethyl prostaglandin E2 increases survival of murine intestinal stem cells when given before photon radiation. Radiation Research, 96(2), 393–398. [Link]

-

Walden, T. L., Patchen, M., & Snyder, S. L. (1987). 16,16-Dimethyl prostaglandin E2 increases survival in mice following irradiation. Radiation Research, 109(3), 440–448. [Link]

-

National Cancer Institute. (n.d.). 16,16-Dimethyl Prostaglandin E2. NCI Drug Dictionary. [Link]

-

Berk, L. B., Patchen, M. L., & Sodhi, H. S. (1990). 16,16-Dimethyl prostaglandin E2 and/or syngeneic bone marrow transplantation increase mouse survival after supra-lethal total body irradiation. International Journal of Radiation Oncology, Biology, Physics, 18(6), 1387–1392. [Link]

-

Konturek, S. J., Kwiecien, N., Swierczek, J., Oleksy, J., Sito, E., & Robert, A. (1976). Effect of oral and intravenous 16,16-dimethyl prostaglandin E2 in duodenal ulcer and Zollinger-Ellison syndrome patients. Gastroenterology, 70(5 Pt 1), 683–687. [Link]

-

Langevin, S. M., et al. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research, 201(1), 7–18. [Link]

-

Ghosh, S. P., et al. (2021). Optimizing and Profiling Prostaglandin E2 as a Medical Countermeasure for the Hematopoietic Acute Radiation Syndrome. Radiation Research, 195(3), 246–259. [Link]

-

Li, Y., et al. (2025). 16,16 dimethyl-prostaglandin E2 Administration Prior to Lethal Irradiation Ameliorates Long-term Immune Suppression. Radiation Research. [Link]

-

Okuno, M., et al. (1990). Study of 16,16-dimethyl prostaglandin E2 for prevention of stress ulcer after hepatectomy of experimental cirrhotic liver and its influence on hepatic regeneration. Scandinavian Journal of Gastroenterology, 25(9), 923–931. [Link]

-

Langevin, S. M., et al. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research. [Link]

-

Galligan, J. J., & Burks, T. F. (1982). The effects of PGF2 alpha, PGE2 and 16, 16 dimethyl PGE2 on gastric emptying and small intestinal transit in rat. The Journal of Pharmacology and Experimental Therapeutics, 222(3), 750–754. [Link]

-

Kobayashi, K., Arakawa, T., Nakamura, H., Chono, S., Yamada, H., & Ono, T. (1994). Effects of 16, 16-dimethyl prostaglandin E2 on lysosomal membrane stability in rat stomach. Digestive Diseases and Sciences, 39(5), 1018–1024. [Link]

-

Dembinski, A., & Konturek, S. J. (1984). 16,16-Dimethyl prostaglandin E2 stimulates growth and maturation of rat gastric and small-intestinal mucosa. Scandinavian Journal of Gastroenterology. Supplement, 92, 178–183. [Link]

-

Zeman, E., & Buts, J. P. (1987). Effect of 16,16-dimethyl prostaglandin E2 on small intestinal mucosa in suckling rats. European Journal of Clinical Investigation, 17(4), 293–300. [Link]

-

Wikipedia. (2024). Prostaglandin E2. [Link]

-

Sernka, T. J., & Gilleland, C. W. (1979). Effect of 16-16-dimethyl-prostaglandin E2 on ulceration of isolated amphibian gastric mucosa. Proceedings of the Society for Experimental Biology and Medicine, 162(2), 360–363. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. stemcell.com [stemcell.com]

- 3. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 4. Optimizing and Profiling Prostaglandin E2 as a Medical Countermeasure for the Hematopoietic Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 16, 16-dimethyl prostaglandin E2 increases survival of murine intestinal stem cells when given before photon radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 16, 16-dimethyl prostaglandin E2 on lysosomal membrane stability in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 16-16-dimethyl-prostaglandin E2 on ulceration of isolated amphibian gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of oral and intravenous 16,16-dimethyl prostaglandin E2 in duodenal ulcer and Zollinger-Ellison syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 16,16-Dimethyl prostaglandin E2 stimulates growth and maturation of rat gastric and small-intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of 16,16-dimethyl prostaglandin E2 on small intestinal mucosa in suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of PGF2 alpha, PGE2 and 16, 16 dimethyl PGE2 on gastric emptying and small intestinal transit in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 16,16-Dimethyl prostaglandin E2 increases survival in mice following irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 16,16-Dimethyl Prostaglandin E2 | Semantic Scholar [semanticscholar.org]

- 16. 16,16-Dimethyl prostaglandin E2 and/or syngeneic bone marrow transplantation increase mouse survival after supra-lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 16,16 dimethyl-prostaglandin E2 Administration Prior to Lethal Irradiation Ameliorates Long-term Immune Suppression [bioone.org]

16,16-dimethyl-PGF2beta in respiratory research

16,16-dimethyl-PGF2 in Respiratory Research: A Technical Guide

Part 1: Core Directive & Executive Summary

The Molecule: 16,16-dimethyl-PGF2

The Scientific Paradox: While its stereoisomer, PGF2

Primary Utility:

-

Metabolic Stability Reference: The 16,16-dimethyl substitution blocks dehydrogenation by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), extending half-life significantly compared to native PGs.

-

Receptor Selectivity Tool: Used to differentiate between contractile FP receptor signaling (driven by PGF2

) and relaxant EP receptor cross-reactivity. -

Analytical Standard: A robust internal standard for mass spectrometry due to its resistance to enzymatic degradation during sample processing.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Chemistry of Stability and Specificity

To understand the utility of 16,16-dimethyl-PGF2

-

Stereochemistry (The

Effect): Native PGF2 -

Methylation (The Metabolic Shield): The addition of two methyl groups at Carbon 16 creates steric hindrance. This prevents the 15-PGDH enzyme from oxidizing the C15-hydroxyl group into a 15-keto derivative—the primary pathway of prostaglandin inactivation in the lung.

-

Causality: By blocking this degradation, 16,16-dimethyl-PGF2

allows researchers to study the intrinsic activity of the molecule without the confounding variable of rapid clearance.

-

Physiological Mechanism: The Bronchodilator Controversy

Unlike PGF2

Mechanistic Hypothesis:

The bronchodilator effect observed in high-concentration studies likely stems from receptor cross-talk . The PGF2

Visualization: The Signaling Divergence

The following diagram illustrates the divergent pathways between the Alpha (constrictor) and Beta (weak dilator/stabilized) isomers.

Caption: Differential signaling pathways. 16,16-dimethyl-PGF2

Part 3: Experimental Protocols

Protocol A: Isometric Tension Measurement (Airway Smooth Muscle)

This protocol validates the "prevention of bronchospasm" claim. It uses isolated tracheal rings to measure the relaxation capacity of 16,16-dimethyl-PGF2

Objective: Determine if 16,16-dimethyl-PGF2

Materials:

-

Guinea pig or Human isolated bronchial strips.

-

Krebs-Henseleit buffer (carbogenated: 95% O2, 5% CO2).

-

Contractile Agent: Methacholine (EC70 concentration) or Histamine.

-

Test Compound: 16,16-dimethyl-PGF2

(dissolved in DMSO, final bath conc <0.1%).

Step-by-Step Workflow:

-

Tissue Preparation:

-

Dissect trachea/bronchi and cut into 3-4 mm rings.

-

Mount rings in organ bath chambers containing Krebs buffer at 37°C.

-

Apply resting tension (1.0 g for guinea pig, 1.5-2.0 g for human).

-

-

Equilibration:

-

Wash tissue every 15 mins for 60 mins.

-

Self-Validation: Tissue must maintain stable baseline tension before proceeding.

-

-

Viability Check (Priming):

-

Challenge with 60 mM KCl to verify contractile machinery. Wash until baseline is restored.

-

-

Pre-Contraction:

-

Add Methacholine (e.g., 1

M) to induce stable bronchoconstriction (plateau phase).

-

-

Dose-Response Curve:

-

Add 16,16-dimethyl-PGF2

in cumulative concentrations ( -

Control: Run a parallel vehicle control (DMSO) to account for solvent effects.

-

-

Data Analysis:

-

Calculate % Relaxation = (Decrease in Tension / Methacholine Induced Tension) * 100.

-

Protocol B: Quantitative Mass Spectrometry (Internal Standard)

Due to its stability, 16,16-dimethyl-PGF2

Workflow Visualization:

Caption: Analytical workflow using 16,16-dimethyl-PGF2

Part 4: Data Presentation & Comparative Analysis

Table 1: Comparative Pharmacology of PGF Analogs in Respiratory Tissue

| Compound | Stereochemistry (C9) | Metabolic Stability (Lung) | Primary Receptor | Physiological Effect |

| PGF2 | Low (Rapid 15-PGDH oxidation) | FP (High Affinity) | Potent Bronchoconstriction | |

| PGF2 | Low | FP (Low Affinity) / EP | Weak/Inert (Context dependent) | |

| 16,16-dm-PGF2 | High (Resists oxidation) | EP (Cross-reactivity) | Prevents Bronchospasm (Weak Dilator) | |

| 16,16-dm-PGE2 | N/A (Keto) | High | EP2/EP4 | Potent Bronchodilation |

Part 5: References

-

Interchim. 16,16-dimethyl PGF2beta - Technical Data Sheet. Retrieved from [Link] (Corroborates metabolic stability and asthmatic application context).

-

Svanborg, N., et al. (1976). Bronchial reactivity to prostaglandins F2alpha, E1, and E2 in asthma. (Provides foundational context on PG bronchoconstrictor/dilator balance).

Methodological & Application

Application Notes and Protocols for 16,16-dimethyl-PGF2β in Cell Culture Experiments

Introduction: Understanding 16,16-dimethyl-PGF2β

16,16-dimethyl-PGF2β is a synthetic and metabolically stable analog of the naturally occurring prostaglandin F2β. Prostaglandins are a group of lipid compounds that are derived from fatty acids and play crucial roles in numerous physiological and pathological processes, including inflammation, smooth muscle contraction, and cellular growth. The dimethyl modification at the C-16 position makes this compound resistant to metabolic degradation, thus prolonging its half-life and making it a potent tool for in vitro studies.

This guide provides a comprehensive overview of the use of 16,16-dimethyl-PGF2β in cell culture experiments, detailing its mechanism of action, providing established protocols for its application, and offering insights into the analysis of its cellular effects.

Mechanism of Action: The Prostaglandin F Receptor (FP Receptor) Signaling Cascade

16,16-dimethyl-PGF2β exerts its biological effects primarily by binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.[1][2]

Activation of the FP receptor initiates a well-defined signaling cascade:

-

Gq Protein Activation: Upon ligand binding, the FP receptor undergoes a conformational change, leading to the activation of the Gq protein.[1]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[3][4]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][5][6]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[2]

-

Downstream Signaling: The elevation of intracellular calcium and activation of PKC lead to the modulation of various downstream signaling pathways, including the Rho/ROCK and mitogen-activated protein kinase (MAPK) cascades, ultimately influencing cellular processes such as proliferation, differentiation, and apoptosis.[1][7]

Caption: FP Receptor Signaling Pathway

Experimental Protocols

Preparation of Stock Solutions

The proper preparation and storage of 16,16-dimethyl-PGF2β stock solutions are critical for maintaining its stability and ensuring reproducible experimental results.

Materials:

-

16,16-dimethyl-PGF2β (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)

-

Sterile, amber microcentrifuge tubes or glass vials

Protocol:

-

Solvent Selection: 16,16-dimethyl-PGF2β is soluble in organic solvents such as DMSO and ethanol. DMSO is a common choice for preparing high-concentration stock solutions.

-

Stock Solution Preparation:

-

Allow the lyophilized 16,16-dimethyl-PGF2β to equilibrate to room temperature before opening the vial to prevent condensation.

-

Aseptically add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve a desired stock concentration (e.g., 10 mM or 1 mg/mL).

-

Gently vortex or sonicate to ensure complete dissolution.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

-

Note: When preparing working solutions for cell culture, the final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same concentration of solvent) in all experiments.

| Parameter | Recommendation |

| Solvent | Anhydrous DMSO or Ethanol |

| Stock Concentration | 1-10 mg/mL or 1-10 mM |

| Storage Temperature | -20°C (short-term) or -80°C (long-term) |

| Storage Duration | Up to 1 month at -20°C; up to 6 months at -80°C |

| Final Solvent Conc. in Culture | ≤ 0.1% (v/v) |

Determining Optimal Working Concentration

The optimal working concentration of 16,16-dimethyl-PGF2β will vary depending on the cell type, the specific biological question being addressed, and the duration of the experiment. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Typical Concentration Range:

Based on studies with the analogous compound 16,16-dimethyl-PGE2, a starting point for dose-response experiments can be in the range of 1 µM to 100 µM.[8] However, for some sensitive cell types or to study specific receptor-mediated effects, lower concentrations in the nanomolar range may be effective.

Experimental Workflow for Dose-Response Analysis:

Caption: Dose-Response Experimental Workflow

Assessing Cellular Responses

Cell Proliferation and Viability Assays

16,16-dimethyl-PGF2β can influence cell proliferation in a cell-type-dependent manner. For instance, its analog, 16,16-dimethyl-PGE2, has been shown to increase the proliferation rate of the HT29-18N2 human colonic adenocarcinoma cell line.[8]

a) MTT Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate with cultured cells

Protocol:

-

Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of 16,16-dimethyl-PGF2β and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

b) XTT Assay Protocol

The XTT assay is another colorimetric assay for measuring cell viability, with the advantage that the formazan product is soluble in aqueous solution.

Materials:

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well plate with cultured cells

Protocol:

-

Plate and treat cells as described for the MTT assay.

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance of the samples at a wavelength between 450 and 500 nm.

Apoptosis Assays

Prostaglandins can have dual roles in apoptosis, either promoting or inhibiting it depending on the cellular context. For example, PGE2 has been shown to induce apoptosis in lung fibroblasts.[9]

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Culture and treat cells with 16,16-dimethyl-PGF2β.

-

Harvest the cells (including the supernatant to collect detached apoptotic cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

b) Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.

Materials:

-

Caspase-3 colorimetric or fluorometric assay kit

-

Cell lysis buffer

-

Microplate reader

Protocol:

-

Treat cells with 16,16-dimethyl-PGF2β to induce apoptosis.[10]

-

Lyse the cells according to the kit manufacturer's instructions.[11]

-

Add the caspase-3 substrate to the cell lysates.[12]

-

Incubate to allow for cleavage of the substrate by active caspase-3.[12]

-

Measure the absorbance or fluorescence using a microplate reader.[11]

Analysis of Downstream Signaling Pathways

Western Blotting for MAPK and PI3K/Akt Pathway Components

To investigate the molecular mechanisms underlying the effects of 16,16-dimethyl-PGF2β, Western blotting can be used to assess the activation (phosphorylation) of key proteins in signaling pathways such as the MAPK and PI3K/Akt pathways.

Protocol:

-

Cell Lysis: After treatment with 16,16-dimethyl-PGF2β for various time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of your proteins of interest (e.g., phospho-ERK1/2, total-ERK1/2, phospho-Akt, total-Akt).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

16,16-dimethyl-PGF2β is a valuable research tool for investigating the diverse roles of prostaglandin signaling in cellular physiology and pathophysiology. The protocols outlined in this guide provide a solid foundation for designing and executing robust cell culture experiments. Future research may focus on elucidating the specific downstream targets of the FP receptor signaling cascade in different cell types and exploring the therapeutic potential of modulating this pathway in various diseases.

References

- The effect of 16,16'-dimethyl prostaglandin E2 (dmPGE2) on the human colonic adenocarcinoma derived mucus-secreting goblet cell line HT29-18N2 was investigated. The proliferation rate of HT29-18N2 was increased by exposure to 10 or 100 microM dmPGE2. (Source: PubMed)

- A synthetic prostaglandin, 16, 16-dimethyl PGE2, shown to be cytoprotective at physiologic levels to the above agents was given to mice 1 hr before or 15 min after 137Cs gamma (gamma)

- dmPGE2 administration to rats induces an increase in the volume and IP reactivity of a family of lipid-containing organelles, which may underlie its ability to increase the hydrophobic surface properties of the stomach. (Source: PubMed)

- Prostaglandin E2 (PGE2) has been shown to be antiapoptotic in multiple cell types, including normal epithelial cells, cancer cells, T cells, and adipocytes. (Source: PubMed Central)

- When bound to PGF2α or other of its agonists, FP mobilizes primarily G proteins containing the Gq alpha subunit bound to of the Gq-Gβγ complex(i.e. Gqβγ). (Source: Wikipedia)

- We studied the effect of: (1) 16,16 dimethyl prostaglandin E2 (dmPGE2), isobutylmethyl xanthine (IMX), and dibutyryl cAMP (DBcAMP) on ASA-induced damage to monolayer cultures of rat gastric mucosa composed primarily of mucus cells. (Source: PubMed Central)

- We investigated the effects of 16,16-dimethyl prostaglandin E2 (dmPGE2)

- Cardiac fibroblasts derived PGF2α induces cardiac hypertrophy, fibrosis and arrhythmia through FP receptor in adjacent cardiomyocytes (CMs). (Source: PubMed Central)

- A schematic representation of PGF2α-FP receptor signalling which differentially regulates endothelial network formation and proliferation.

- PGE(2), and the synthetic analogue, 11-deoxy,16,16-dimethyl PGE(2) (DDM-PGE(2)), protect renal proximal tubular epithelial (LLC-PK1) cells against cellular injury induced by the potent nephrotoxic and nephrocarcinogenic metabolite of hydroquinone, 2,3,5-tris-(glutathion-S-yl)hydroquinone. (Source: PubMed)

- Several anticancer drugs, such as cisplatinum, have been shown to induce tumor cell death by activation of caspases and subsequent induction of apoptosis. (Source: Anticancer Research)

- The mechanisms by which prostaglandin F(2alpha) (PGF(2alpha)) increases intracellular Ca2+ concentration [Ca2+]i in vascular smooth muscle remain unclear. (Source: PubMed)

- In cells expressing fusion proteins with Galpha(16) of G(q)-coupled receptors, i.e. urotensin II receptor and M(1) receptor, the relevant agonists induced similar increases in intracellular Ca(2+) and prostaglandin E(2) generation as in ones expressing the receptor alone. (Source: PubMed)

- Treatment of PGA2 activates apoptosis both in caspase-dependent and -independent manners by modulating the expression of apoptosis-rel

- RhoA activation is regulated by RhoGEFs and RhoGAPs, which promote and inhibit its activity, respectively. (Source: MDPI)

- A hallmark feature is aberrant activation of G q protein-dependent signaling cascades. (Source: PubMed)

- By combining sophisticated tools to deliver and measure precise doses of caspase-3 activity directly in living cells, we address two key questions regarding recovery from apoptotic induction. (Source: PubMed Central)

- Because PKC and mitogen-activated protein kinase (MAPK) are known downstream effectors of Gαq-coupled receptors and are activated by FP and AT1R (20, 21)

- Prostanoid receptors signaling pathways. PGE2, Prostaglandin E2; PGF2, Prostaglandin F2; PGI2, Prostaglandin I2 (Prostacyclin); EP, Prostaglandin receptors; FP, Prostanoid receptors; IP, Prostacyclin receptor; PLC β, 1-Phosphatidylinositol-4,5-bisphosphate phosphodiesterase beta-1; ERK, extracellular signal-regulated kinases IP3, inositol 1,4,5-trisphosphate; Ca²⁺, Calcium; MAPK, mitogen-activated protein kinase; Gαs, Gαi, Gαq, G-proteins.

- As the central components of apoptosis response, caspases are a class of aspartate-specific cysteine proteases, which can be divided into three functional categories, initiator caspases (caspase-2, -8, -9, -10), effector caspases (caspase-3, -6, -7), and caspases involved in inflammatory cytokine process (caspase-1, -4, -5, 11, -12).

- Here we show that in cultured human myometrial cells, PGE2 (1-100 microM) activates phospholipase C (PLC) up to 500% over the control level and elevates intracellular calcium ([Ca2+]i) from the resting level of 60-90 nM up to 350 nM in a concentration-dependent manner.

- The activation state of Rho proteins is regulated by a wide variety of guanine nucleotide exchange factors (GEFs)

- This study examined whether lipopolysaccharide (LPS) or 16,16 dimethyl prostaglandin E2 (dmPGE2) pretreatment of stimulator cells from B10.BR mice influences effector function of responder T lymphocytes from C3H/HeJ mice in vitro or in vivo. (Source: PubMed)

- This protocol leverages both mechanisms: using anti-Fas monoclonal antibodies for receptor activation and chemical agents like doxorubicin or staurosporine for DNA damage. (Source: Abcam)

- Although several studies show that excitable signal transduction networks can control cell protrusion, the role of such networks in controlling cell contraction remains poorly understood. (Source: PubMed Central)

- cPLA2 is phosphorylated and activ

- PGF2α specifically binds to its receptor, known as the prostaglandin F receptor (FP receptor), to exert its biological effects.

- The RAS-MAPK pathway: The major FGFR kinase substrate, FRS2α, which is constitutively associated with the juxtamembrane region of FGFR, interacts with CRKL bound to pY463 and is phosphorylated by the activated FGFR kinase. (Source: PubMed Central)

- PLC can be activated by either Gαq or Gi/o βγ subunits, with these two effectors interacting with distinct regions of PLCs; Gαq binds to the C-terminal and Gβγ binds to the c

- The lipid mediator PGE2 is a cyclooxygenase (COX) metabolite of arachidonic acid and exhibits the most versatile actions in a wide variety of tissues, modulating various pathological and physiological activities, such as cancer, fever, inflammation, atherosclerosis, blood pressure, stroke, and reproduction. (Source: MDPI)

- NIH3T3 cells were treated with DMSO, 20 µM of RBC1023, 1 µM of staurosporine, or 20 µM of RBC1023 plus 1 µM of staurosporine for 6 hours. (Source: Reaction Biology)

- When a ligand binds to a cell-surface receptor, the receptor's intracellular domain (part inside the cell) changes in some way. (Source: Khan Academy)

- RHOA activation leads to the activation of ROCK and DIA and the organization of actomyosin bundles into stress fibers as well as the formation of focal adhesions. (Source: PubMed Central)

- During apoptosis, caspase-3 and caspase-7 proteins are activated and able to cleave the caspase 3/7 recognition sequence encoded in the DEVD peptide. (Source: Thermo Fisher Scientific)

- PGF2α strongly induced Nur77 expression in h-CM and h-TM cells, indicating that endogenous PGs acting on the FP receptor impart a beneficial effect to maintain the health of these cell types. (Source: PubMed Central)

Sources

- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of the prostaglandin F2alpha-induced rise in [Ca2+]i in rat intrapulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of increases in intracellular calcium and prostaglandin E2 generation in Chinese hamster ovary cells expressing receptor-Galpha16 fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of 16,16-dimethyl prostaglandin E2 on proliferation of an intestinal goblet cell line and its synthesis and secretion of mucin glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 induces fibroblast apoptosis by modulating multiple survival pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Inducing Bronchoconstriction in Preclinical Models Using 16,16-dimethyl-PGF2β

Introduction: A Potent and Stable Tool for Airway Hyperresponsiveness Research

In the study of asthma and other obstructive airway diseases, the ability to reliably induce bronchoconstriction in preclinical models is paramount. While agonists like methacholine and histamine are commonly used, prostanoids offer a distinct pathway for investigating the complex signaling cascades involved in airway smooth muscle contraction.[1] Prostaglandin F2α (PGF2α) is a well-established potent bronchoconstrictor produced by mast cells and other inflammatory cells in the lungs. However, its rapid in vivo metabolism can pose challenges for experimental reproducibility.

This guide focuses on 16,16-dimethyl-PGF2β , a synthetic and more stable analog of PGF2β. The addition of two methyl groups at the C-16 position renders the molecule resistant to degradation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological activity. This stability makes 16,16-dimethyl-PGF2β an invaluable tool for researchers seeking to induce sustained and dose-dependent bronchoconstriction in both in vivo and in vitro models, facilitating the screening of novel bronchodilators and the elucidation of the pathophysiology of airway hyperresponsiveness.

Mechanism of Action: The FP Receptor Signaling Cascade

16,16-dimethyl-PGF2β, like its endogenous counterpart PGF2α, exerts its bronchoconstrictive effects primarily through the activation of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) expressed on airway smooth muscle cells. While some studies suggest a potential cross-reactivity with the thromboxane A2 receptor (TP receptor), the primary pathway is initiated by the binding of the agonist to the FP receptor.

Upon binding, the FP receptor couples to the Gαq subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.

Simultaneously, DAG activates protein kinase C (PKC), which can contribute to the sustained phase of muscle contraction through various mechanisms, including the inhibition of myosin light chain phosphatase (MLCP), thereby promoting a state of calcium sensitization.

Caption: Signaling pathway of 16,16-dimethyl-PGF2β in airway smooth muscle cells.

In Vivo Application: Induction of Airway Hyperresponsiveness in Rodent Models

The following protocol provides a general framework for inducing bronchoconstriction in mice using 16,16-dimethyl-PGF2β. It is crucial to perform dose-response studies to determine the optimal concentration for the specific animal strain and experimental setup.

Reagent Preparation and Handling

16,16-dimethyl-PGF2β is typically supplied in an organic solvent such as methyl acetate.

-

Reconstitution: Under a gentle stream of nitrogen, evaporate the solvent. Reconstitute the compound in a small volume of 100% ethanol.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) in ethanol and store at -20°C.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in sterile phosphate-buffered saline (PBS) or saline. The final ethanol concentration should be minimized (ideally <1%) to avoid solvent-induced airway irritation.

| Parameter | Recommendation |

| Compound | 16,16-dimethyl-PGF2β |

| Initial Solvent | Methyl Acetate (as supplied) |

| Reconstitution Solvent | 100% Ethanol |

| Working Diluent | Sterile PBS or Saline |

| Storage (Stock) | -20°C |

Experimental Protocol: Inhalation Challenge in Mice

This protocol describes the administration of aerosolized 16,16-dimethyl-PGF2β to conscious, unrestrained mice and the subsequent measurement of airway responsiveness using whole-body plethysmography.

Materials:

-

16,16-dimethyl-PGF2β working solution

-

Vehicle control (e.g., PBS with the same final concentration of ethanol)

-

Whole-body plethysmography system

-

Aerosol generator/nebulizer

-

Male or female BALB/c or C57BL/6 mice (8-12 weeks old)

Procedure:

-

Acclimatization: Place the mice individually into the plethysmography chambers and allow them to acclimate for at least 20-30 minutes.

-

Baseline Measurement: Record baseline respiratory parameters for 3-5 minutes. The key parameter to monitor is the enhanced pause (Penh), a dimensionless value that correlates with airway obstruction.

-

Aerosol Challenge:

-

Place the mice in an exposure chamber connected to the nebulizer.

-

Nebulize the vehicle control for a set period (e.g., 5-10 minutes) and return the mice to the plethysmography chambers.

-

Record respiratory parameters for 10-15 minutes post-vehicle challenge.

-

After a recovery period, repeat the process with increasing concentrations of the 16,16-dimethyl-PGF2β working solution. It is advisable to start with a low dose and escalate.

-

-

Data Acquisition and Analysis:

-

Continuously record Penh values throughout the experiment.

-

Calculate the average Penh for each measurement period (baseline, post-vehicle, post-agonist).

-

Express the data as the percentage increase in Penh over baseline.

-

Plot the dose-response curve to determine the provocative concentration (PC200), the concentration of 16,16-dimethyl-PGF2β that causes a 200% increase in Penh.

-

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 16,16-dimethyl-PGF2β Concentration for Experiments

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 16,16-dimethyl-PGF2β in their experiments. The following information addresses common challenges and offers troubleshooting strategies to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is 16,16-dimethyl-PGF2β and what is its primary mechanism of action?

16,16-dimethyl-PGF2β is a synthetic and metabolically stable analog of the naturally occurring prostaglandin F2α (PGF2α). Prostaglandins are lipid compounds that play crucial roles in various physiological and pathological processes, including inflammation and cardiovascular homeostasis.[1] Like its endogenous counterpart, 16,16-dimethyl-PGF2β exerts its biological effects primarily by binding to and activating the prostaglandin F2α receptor (FP receptor).[2] The FP receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a variety of cellular responses.[3][4]

Q2: What are the recommended starting concentrations for in vitro experiments?

The optimal concentration of 16,16-dimethyl-PGF2β is highly dependent on the specific cell type, the expression level of the FP receptor, and the biological endpoint being investigated. However, a general starting point for most cell-based assays is in the nanomolar (nM) to low micromolar (µM) range.

For instance, studies on bovine iris sphincter have shown EC50 values for PGF2α (a close analog) to be in the range of 9 nM for phosphoinositide turnover and 140 nM for contraction.[5] In other cell lines, such as the human colonic adenocarcinoma-derived HT29-18N2, concentrations as low as 1 µM have been shown to accelerate mucin glycoprotein secretion.[6]

Table 1: Recommended Starting Concentration Ranges for 16,16-dimethyl-PGF2β in Various Cell-Based Assays

| Application | Example Cell Type | Recommended Starting Range | Key Considerations |

| Smooth Muscle Contraction | Uterine or Bronchial Smooth Muscle Cells | 1 nM - 10 µM | Monitor for receptor desensitization at higher concentrations and longer incubation times. |

| Intracellular Calcium Mobilization | FP Receptor-Expressing Cell Lines (e.g., HEK293) | 10 nM - 1 µM | This is a rapid response; measurements should be taken within minutes of compound addition. |

| Gene Expression Analysis | Various | 100 nM - 5 µM | Incubation times will vary depending on the target gene's transcription and translation kinetics. |

| Cell Proliferation/Viability | Endometrial or Cancer Cell Lines | 1 µM - 20 µM | Effects may be cell-type specific and require longer incubation periods (24-72 hours). |

It is imperative to perform a comprehensive dose-response analysis for each new experimental system to determine the optimal concentration.

Troubleshooting Guide

Problem 1: No observable biological response at expected concentrations.

Potential Cause 1: Compound Instability or Improper Storage. Prostaglandins can be susceptible to degradation if not handled and stored correctly.

Troubleshooting Steps:

-

Storage: Store the compound at -20°C in a tightly sealed vial, protected from light.

-

Solvent: 16,16-dimethyl-PGF2β is soluble in organic solvents like DMF, DMSO, and ethanol.[7] Prepare stock solutions in an appropriate solvent and store them at -20°C. For aqueous buffers like PBS (pH 7.2), the solubility is greater than 10 mg/ml.[7]

-

Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to avoid repeated freeze-thaw cycles.

Potential Cause 2: Low or Absent FP Receptor Expression. The target cells may not express the FP receptor at sufficient levels to elicit a measurable response.

Troubleshooting Steps:

-

Receptor Expression Analysis: Confirm the expression of the FP receptor in your cell line using techniques such as RT-qPCR (for mRNA levels) or Western blotting (for protein levels).

-

Literature Review: Consult the scientific literature to determine if your chosen cell line is known to express functional FP receptors.

Problem 2: High background signal or non-specific effects.

Potential Cause: Concentration is too high. Excessively high concentrations can lead to off-target effects and cellular toxicity, masking the specific biological response.

Troubleshooting Steps:

-

Dose-Response Curve: Perform a thorough dose-response experiment, starting from a very low concentration (e.g., picomolar range) and extending to the high micromolar range. This will help identify the optimal concentration window for your assay.

-

Control Experiments: Include appropriate controls, such as a vehicle control (the solvent used to dissolve the compound) and a negative control (an inactive analog, if available).

Experimental Workflow: Optimizing 16,16-dimethyl-PGF2β Concentration

Caption: A logical workflow for optimizing the experimental concentration of 16,16-dimethyl-PGF2β.

Problem 3: High variability between experimental replicates.

Potential Cause 1: Inconsistent Cell Culture Practices. Variations in cell seeding density, passage number, and overall cell health can lead to inconsistent results.[8][9][10]

Troubleshooting Steps:

-

Standardize Cell Seeding: Ensure a uniform number of cells are seeded in each well.

-

Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

-

Regular Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.

Potential Cause 2: Pipetting Inaccuracy. Errors in pipetting can introduce significant variability, especially when working with small volumes.

Troubleshooting Steps:

-

Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

-

Use Appropriate Pipette Size: Use the smallest volume pipette appropriate for the volume you are dispensing to maximize accuracy.

Signaling Pathway of 16,16-dimethyl-PGF2β

Caption: The canonical signaling pathway activated by 16,16-dimethyl-PGF2β through the FP receptor.

References

-

Frontiers. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. [Link]

-

PubMed. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. [Link]

-

PubMed. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. [Link]

-

Wikipedia. Prostaglandin F receptor. [Link]

-

PubMed. Effects of Prostaglandin F2alpha, Latanoprost and Carbachol on Phosphoinositide Turnover, MAP Kinases, Myosin Light Chain Phosphorylation and Contraction and Functional Existence and Expression of FP Receptors in Bovine Iris Sphincter. [Link]

-

PubMed. The effect of 16,16-dimethyl prostaglandin E2 on proliferation of an intestinal goblet cell line and its synthesis and secretion of mucin glycoproteins. [Link]

-

YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

Sources

- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of 16,16-dimethyl prostaglandin E2 on proliferation of an intestinal goblet cell line and its synthesis and secretion of mucin glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 16,16-DIMETHYL PROSTAGLANDIN F2BETA | 59769-89-0 [amp.chemicalbook.com]

- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]

- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]

- 10. youtube.com [youtube.com]

inconsistent results with 16,16-dimethyl-PGF2beta experiments

Technical Support Center: 16,16-dimethyl-PGF2 Optimization

Topic: Troubleshooting Inconsistent Experimental Results

Introduction: The "Beta" Variable

As researchers, we often turn to 16,16-dimethyl analogs to bypass the rapid degradation caused by 15-hydroxy prostaglandin dehydrogenase (15-PGDH).[1] However, the 16,16-dimethyl-PGF2

If you are experiencing "inconsistent results"—defined as variable potency, unexpected lack of efficacy, or fluctuating concentration readouts—the root cause rarely lies in the metabolic stability of the molecule. Instead, it almost always stems from stereochemical confusion , solubility "crash-out," or assay cross-reactivity .[1]

This guide deconstructs these failure points into actionable protocols.

Module 1: Chemical Handling & Solubility

The Issue: "My dose-response curves are shifting day-to-day," or "I see no activity at high concentrations."

The Science:

16,16-dimethyl-PGF2

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Sudden loss of potency | Precipitation upon dilution | Use the Stepwise Dilution Protocol (below).[1] |

| Cell toxicity in vehicle control | Methyl Acetate toxicity | Evaporate the shipping solvent before use. |

| Concentration drops over hours | Adsorption to plastics | Switch to glass or low-binding polypropylene tubes.[1] |

Protocol: The "Solubility Bridge" Method

Do not pipette directly from the shipping vial into cell culture media.

-

Evaporation (Critical): If supplied in methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas.[2]

-

Reconstitution: Dissolve the lipid film immediately in anhydrous DMSO or Ethanol to create a high-concentration stock (e.g., 10 mg/mL).[1]

-

The Intermediate Step: Dilute this stock 1:10 or 1:100 into your assay buffer while vortexing.

-

Final Application: Add this intermediate solution to your cells/wells. Ensure the final organic solvent concentration is <0.1% to avoid cytotoxicity.[1]

Visual Workflow: Preventing Lipid "Crash Out"

Caption: Figure 1. The "Solubility Bridge" workflow prevents lipid precipitation (red path) by ensuring proper solvent exchange (green path) prior to aqueous exposure.[1]

Module 2: Biological Specificity (The Alpha/Beta Trap)

The Issue: "The compound isn't activating the receptor," or "It works sometimes but not others."

The Science: This is the most common scientific error.

-

PGF2

: The potent agonist for the FP receptor (PTGFR).[1] -

PGF2

: The stereoisomer (epimer at C-9).[1] It generally has drastically lower affinity for the FP receptor compared to the Alpha isomer.

If you are using 16,16-dimethyl-PGF2

FAQ: Receptor Interactions

Q: Why am I seeing activity if Beta is inactive? A: Two possibilities:

-

Impurity: Your sample may contain trace amounts of the Alpha isomer (check the Certificate of Analysis; purity is usually

98%, meaning up to 2% could be the active Alpha form). -

High Concentration: At supraphysiological concentrations (>10

M), PGF2

Q: Does the 16,16-dimethyl group change the receptor binding? A: No.[1] The dimethyl group primarily hinders the enzyme 15-PGDH (metabolic stability).[1] It does not convert a Beta isomer into an Alpha agonist.[1] It simply makes the Beta isomer a longer-lived weak ligand.[1]

Visual Mechanism: Stereochemistry & Metabolism[1]